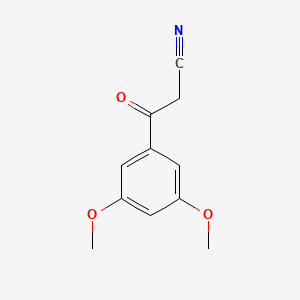

3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile

描述

3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile is a nitrile-containing β-keto compound characterized by a central propanenitrile backbone substituted with a 3,5-dimethoxyphenyl group at the carbonyl position. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol . This compound is synthesized via Claisen condensation or related methods, as evidenced by its structural analogs like ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (MK10), which is prepared from aryl ketones and ethyl cyanoacetate derivatives . The 3,5-dimethoxy substituents on the phenyl ring enhance electron-donating effects, influencing reactivity and stability in synthetic applications, particularly in pharmaceutical intermediates or agrochemical precursors .

属性

IUPAC Name |

3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-9-5-8(11(13)3-4-12)6-10(7-9)15-2/h5-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMXJVUYRSDTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10606557 | |

| Record name | 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70988-04-4 | |

| Record name | 3,5-Dimethoxy-β-oxobenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70988-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10606557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Michael Addition Method

One effective method for synthesizing 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile involves a Michael addition reaction. This process typically utilizes a cyanoketone as a starting material.

Reagents :

- 3-Oxo-3-phenylpropanenitrile

- 3,5-Dimethoxybenzaldehyde

- Base (e.g., sodium hydroxide)

-

- Mix the cyanoketone with the aldehyde in a suitable solvent (e.g., ethanol).

- Add the base to initiate the reaction.

- Stir the mixture at room temperature for several hours.

- Purify the product using column chromatography.

Yield : Reports indicate yields ranging from 70% to 90% depending on the reaction conditions and purification methods used.

Palladium-Catalyzed Carbonylation

Another notable method involves a palladium-catalyzed carbonylation approach, which allows for the introduction of functional groups with high selectivity.

Reagents :

- Tert-butyl cyanoacetate

- (Hetero)aryl bromides

- Carbon monoxide

-

- Combine tert-butyl cyanoacetate with (hetero)aryl bromides in the presence of a palladium catalyst.

- Introduce carbon monoxide under controlled conditions.

- Allow the reaction to proceed under mild basic conditions.

Yield : This method has been reported to provide excellent yields of up to 95% for various aryl substitutions.

Comparative Analysis of Methods

The following table summarizes key aspects of the different preparation methods for synthesizing this compound:

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Michael Addition | Cyanoketone, Aldehyde | Room temperature | 70 - 90 |

| Palladium-Catalyzed Carbonylation | Tert-butyl cyanoacetate, Aryl bromides | Mild base, CO atmosphere | Up to 95 |

Research Findings

Recent studies emphasize the versatility of these methods in terms of functional group tolerance and scalability:

The Michael addition method is particularly advantageous for generating diverse derivatives due to its mild reaction conditions and straightforward purification processes.

The palladium-catalyzed carbonylation method demonstrates significant efficiency in producing high-purity products with complex functionalities, making it suitable for pharmaceutical applications.

化学反应分析

Types of Reactions

3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

Oxidation: 3-(3,5-Dimethoxyphenyl)-3-oxopropanoic acid.

Reduction: 3-(3,5-Dimethoxyphenyl)-3-aminopropanenitrile.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific cellular pathways.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile involves its interaction with cellular components, leading to various biological effects. For instance, it may induce oxidative stress in cancer cells, leading to apoptosis . The compound can modulate gene expression and affect pathways related to cell survival and death.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile with structurally analogous compounds:

Structural and Electronic Effects

- Electron-Donating vs. Electron-Withdrawing Groups : The 3,5-dimethoxy substituents in the target compound increase electron density on the phenyl ring, stabilizing intermediates in nucleophilic additions. In contrast, nitro (3-nitrophenyl) or trifluoromethyl (MK83) groups reduce electron density, enhancing electrophilic reactivity .

- Steric and Solubility Profiles : Compared to MK4 (3,5-diethyl substituents), the methoxy groups in this compound provide moderate steric bulk but better solubility in polar solvents due to hydrogen bonding .

Research Findings and Data

Spectroscopic Data

生物活性

3-(3,5-Dimethoxyphenyl)-3-oxopropanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and proteomics. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C12H13N2O3

- Structural Features : It contains a propanenitrile backbone with a 3,5-dimethoxyphenyl substituent. The presence of two methoxy groups enhances its solubility and reactivity compared to similar compounds.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various human cancer cell lines. A study published in "Bioorganic & Medicinal Chemistry Letters" highlighted its potential to act as an anticancer agent, although further research is necessary to elucidate its mechanisms and therapeutic efficacy in vivo .

- Proteomics Applications : The compound serves as a chemical probe for labeling and identifying specific protein modifications, particularly cysteine alkylation. This application is crucial for studying protein-protein interactions and understanding cellular processes .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological targets involved in critical pathways such as cell proliferation and apoptosis.

Potential Mechanisms:

- Inhibition of Cell Proliferation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Protein Interaction Modulation : As a chemical probe, it can modify protein functions by targeting specific amino acid residues.

Case Studies and Experimental Data

Several studies have been conducted to assess the biological activity of this compound. Below are summaries of key findings:

| Study | Focus | Findings |

|---|---|---|

| Bioorganic & Medicinal Chemistry Letters | Anticancer Activity | Inhibits growth in various human cancer cell lines; further studies needed for mechanism elucidation. |

| Proteomics Research | Chemical Probing | Effective for cysteine alkylation; aids in studying protein interactions. |

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals interesting insights into the unique characteristics of this compound:

| Compound Name | Structure Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| 3-(4-Methoxyphenyl)-3-oxopropanenitrile | Similar phenyl group but different substituents | Moderate antitumor activity | Lacks dimethoxy substitution |

| 3-(2-Hydroxyphenyl)-3-oxopropanenitrile | Hydroxy group instead of methoxy | Antimicrobial properties | Different polarity due to hydroxyl |

| 4-(Dimethylamino)-2-methylbenzaldehyde | Different functional groups | Antidepressant activity | Contains amino group enhancing reactivity |

The presence of two methoxy groups in this compound significantly enhances its solubility and reactivity compared to these similar compounds, making it particularly interesting for further research .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(3,5-dimethoxyphenyl)-3-oxopropanenitrile, and what are their key experimental conditions?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, β-ketoester intermediates (e.g., methyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate) are often hydrolyzed and further derivatized with nitrile-containing reagents. A typical protocol involves ethanol as a solvent and piperidine as a catalyst at 0–5°C for 2 hours to achieve controlled reaction kinetics . Alternative routes use Bi(OTf)₃ as a Lewis acid catalyst in refluxing dichloromethane (DCM), achieving yields >85% .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Characterization relies on spectroscopic techniques:

- NMR : ¹H and ¹³C NMR confirm aromatic methoxy groups (δ ~3.8 ppm for OCH₃) and the ketone carbonyl (δ ~190–200 ppm).

- IR : Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) are critical .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 234.08 for C₁₁H₁₁NO₄) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DCM, DMF) but limited solubility in water. Stability tests indicate degradation under prolonged exposure to light or moisture, necessitating storage at 0–6°C in amber vials .

Q. Which purification techniques are optimal for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard. Recrystallization from ethanol/water mixtures improves purity (>97% by GC), with melting points typically between 102–105°C .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethoxy substituents influence reactivity in cross-coupling or cyclization reactions?

- Methodological Answer : The electron-donating methoxy groups activate the aromatic ring toward electrophilic substitution but create steric hindrance. Computational DFT studies (e.g., Fukui indices) predict preferential reactivity at the para position relative to the ketone group. Experimental validation involves regioselective bromination or Suzuki-Miyaura coupling to generate derivatives for structure-activity studies .

Q. What challenges arise in achieving enantioselective synthesis of derivatives, and how can they be mitigated?

- Methodological Answer : Racemization at the α-carbon (adjacent to the ketone) is a key challenge. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) improve enantiomeric excess. For example, Bi(OTf)₃-mediated cyclizations in DCM yield spiro-fused products with >90% ee under optimized conditions .

Q. How does this compound serve as a precursor for bioactive heterocycles (e.g., chromenes, pyridines)?

- Methodological Answer : The nitrile and ketone groups enable cyclocondensation with nucleophiles. For instance, reaction with 7-hydroxy-2-oxo-2H-chromene-8-carbaldehyde in ethanol forms coumarin derivatives with potential antioxidant activity. Mechanistic studies (e.g., kinetic monitoring via HPLC) reveal rate-determining steps dependent on solvent polarity .

Q. What discrepancies exist in reported spectroscopic data, and how should researchers resolve them?

- Methodological Answer : Variations in NMR chemical shifts (e.g., δ for C=O) arise from solvent effects (DMSO vs. CDCl₃) or concentration differences. Researchers should cross-reference data from multiple sources (e.g., ) and validate assignments via 2D NMR (HSQC, HMBC) or X-ray crystallography when possible.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。